11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one 11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Brand Name: Vulcanchem
CAS No.: 672950-68-4
VCID: VC4937537
InChI: InChI=1S/C14H13N3OS2/c1-4-5-19-14-16-10-9-7(2)6-8(3)15-13(9)20-11(10)12(18)17-14/h4,6H,1,5H2,2-3H3,(H,16,17,18)
SMILES: CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=N3)SCC=C)C
Molecular Formula: C14H13N3OS2
Molecular Weight: 303.4

11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

CAS No.: 672950-68-4

Cat. No.: VC4937537

Molecular Formula: C14H13N3OS2

Molecular Weight: 303.4

* For research use only. Not for human or veterinary use.

11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one - 672950-68-4

Specification

CAS No. 672950-68-4
Molecular Formula C14H13N3OS2
Molecular Weight 303.4
IUPAC Name 11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Standard InChI InChI=1S/C14H13N3OS2/c1-4-5-19-14-16-10-9-7(2)6-8(3)15-13(9)20-11(10)12(18)17-14/h4,6H,1,5H2,2-3H3,(H,16,17,18)
Standard InChI Key AGUUFQFNLHTQHE-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=N3)SCC=C)C

Introduction

Structural Overview

The molecular structure of this compound is characterized by:

  • Tricyclic Core: The framework consists of three interconnected rings containing nitrogen and sulfur atoms.

  • Functional Groups: It includes a prop-2-enyl sulfanyl group and methyl substituents at specific positions.

  • Heteroatoms: Sulfur and nitrogen atoms are integral to the compound's heterocyclic nature.

Potential Applications

This compound is part of a broader class of heterocyclic molecules known for their diverse applications:

  • Pharmaceutical Research:

    • Compounds with similar structures often exhibit antimicrobial or anticancer properties due to their ability to interact with biological macromolecules like enzymes or receptors.

    • Its sulfur-containing groups may enhance binding affinity in drug design.

  • Materials Science:

    • The tricyclic framework could be explored for use in electronic materials or as precursors for polymers with specialized properties.

Molecular Docking Studies:

Computational analyses could predict interactions with biological targets such as enzymes or receptors involved in disease pathways.

Experimental Validation:

Further experimental work is needed to confirm its pharmacological or material properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator